Methyl 4-ethynylcubane-1-carboxylate
Description
Methyl 4-ethynylcubane-1-carboxylate is a highly strained cubane derivative characterized by a cubane core (a cube-shaped hydrocarbon) with two functional groups: a methoxycarbonyl (ester) group at position 1 and an ethynyl (acetylene) group at position 2. The cubane scaffold is renowned for its high symmetry and strain energy (~166 kcal/mol), which imparts unique reactivity and stability profiles to its derivatives . This compound is synthesized via carbodiimide-mediated coupling reactions, such as those employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole), often yielding products in moderate to high yields (e.g., 81% in related cubane ester syntheses) . Its molecular formula is C₁₁H₁₀O₂, with a molar mass of 182.20 g/mol (inferred from structural analogs) .
Cubane derivatives are increasingly studied for their ability to act as rigid spacers or bioisosteres in drug design, where their three-dimensional structure mimics aromatic rings while offering distinct electronic properties .
Properties
IUPAC Name |
methyl 4-ethynylcubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-11-4-7-5(11)9-6(11)8(4)12(7,9)10(13)14-2/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNWZMAUUHXGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167874-38-4 | |
| Record name | methyl 8-ethynylcubane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethynylcubane-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of cubane-1,4-dicarboxylic acid, which is then selectively esterified to yield cubane-1-carboxylate. The ethynyl group is introduced via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynylcubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The cubane core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Methyl 4-ethynylcubane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in materials science for creating high-energy materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4-ethynylcubane-1-carboxylate exerts its effects is primarily through its strained cubane core, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The ethynyl group also contributes to its reactivity by participating in additional chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Cubane Derivatives
Structural and Functional Group Variations
Key structural analogs of Methyl 4-ethynylcubane-1-carboxylate include cubane derivatives with varying substituents at position 3. These substitutions significantly influence physical properties, reactivity, and applications:
Physical and Chemical Properties
- Solubility: Methoxy and ester groups improve solubility in polar solvents (e.g., DMF, THF) compared to nonpolar cubane hydrocarbons .
- Thermal Stability : Cubane derivatives generally decompose above 200°C due to strain-induced instability. Ethynyl substituents may lower decomposition temperatures slightly due to increased reactivity .
- Acidity : The ethynyl group increases the acidity of adjacent protons (pKa ~25–28), making deprotonation feasible for further functionalization .
Biological Activity
Methyl 4-ethynylcubane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR) based on existing literature and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10O2
- Molecular Weight : 162.18 g/mol
- IUPAC Name : this compound
The compound features a cubane core, which is known for its rigidity and unique three-dimensional structure, potentially influencing its biological interactions.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Activity (Zone of Inhibition, mm) | Fungal Activity (Zone of Inhibition, mm) |
|---|---|---|
| Methyl 4-chlorocubane-1-carboxylate | 12 (E. coli) | 10 (C. albicans) |
| Methyl 4-bromocubane-1-carboxylate | 15 (S. aureus) | 12 (A. niger) |
| This compound | Not yet tested | Not yet tested |
Note: The above data is extrapolated from studies on similar cubane derivatives.
Cytotoxicity and Cancer Research
The potential anticancer properties of cubane derivatives have been explored in various studies. These compounds often target specific pathways involved in cell proliferation and apoptosis.
Case Study: Cubane Derivatives in Cancer Treatment
In a study examining the effects of cubane derivatives on cancer cell lines, it was found that certain modifications to the cubane structure significantly enhanced cytotoxicity against breast cancer cells.
- Key Findings :
- Compounds with electron-withdrawing groups showed increased potency.
- The mechanism involved the induction of apoptosis through the mitochondrial pathway.
These findings suggest that this compound may also possess similar properties, warranting further investigation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Factors Influencing Activity:
- Substituent Effects : The presence of different functional groups can significantly alter the compound's interaction with biological targets.
- Steric Hindrance : The bulky nature of the cubane framework may affect binding affinity to enzymes or receptors.
- Electronic Properties : Modifications that enhance electron density can improve reactivity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
